molecular formula C10H19NO B13069010 (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol

Cat. No.: B13069010
M. Wt: 169.26 g/mol
InChI Key: LMNCUKGFGMRJQN-VVIYDGDNSA-N
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Description

(1R)-2-Amino-1-{bicyclo[222]octan-2-yl}ethan-1-ol is a chiral compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis, such as optimizing reaction conditions and using continuous flow reactors, can be applied to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Alkylated amines.

Scientific Research Applications

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for applications requiring specific binding interactions and structural rigidity.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

(1R)-2-amino-1-(2-bicyclo[2.2.2]octanyl)ethanol

InChI

InChI=1S/C10H19NO/c11-6-10(12)9-5-7-1-3-8(9)4-2-7/h7-10,12H,1-6,11H2/t7?,8?,9?,10-/m0/s1

InChI Key

LMNCUKGFGMRJQN-VVIYDGDNSA-N

Isomeric SMILES

C1CC2CCC1CC2[C@H](CN)O

Canonical SMILES

C1CC2CCC1CC2C(CN)O

Origin of Product

United States

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